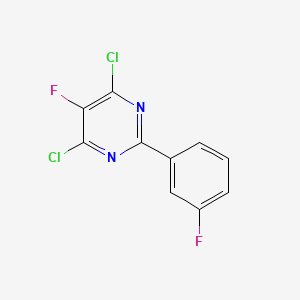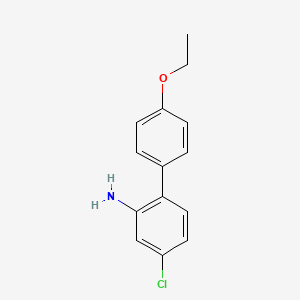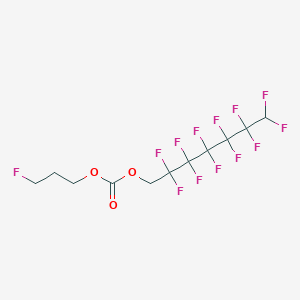
Methyl 2-(3-methoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-methoxyphenyl)acrylate is an organic compound with the molecular formula C11H12O3. It is an ester derived from methoxyphenylacrylic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(3-methoxyphenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-methoxyphenylacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenylacrylic acid is reacted with methyl iodide in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for better control over reaction conditions and can lead to higher yields and purity of the final product . The use of heterogeneous catalysts in these processes also enhances the efficiency and sustainability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for transesterification reactions.
Major Products
Oxidation: 3-methoxyphenylacrylic acid.
Reduction: 3-methoxyphenylpropanol.
Substitution: Various esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: This compound is used in the production of polymers and resins due to its reactive ester group.
Wirkmechanismus
The mechanism of action of methyl 2-(3-methoxyphenyl)acrylate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. In biological systems, this compound can interact with enzymes that catalyze ester hydrolysis, leading to the release of active metabolites . The molecular targets and pathways involved depend on the specific application and the nature of the metabolites formed.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(3-methoxyphenyl)acrylate can be compared with other similar compounds, such as:
Methyl acrylate: A simpler ester with a similar reactivity profile but lacking the methoxyphenyl group.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group.
Butyl acrylate: A longer-chain ester with different physical properties and applications.
The uniqueness of this compound lies in its methoxyphenyl group, which imparts specific reactivity and properties that are valuable in various applications.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
methyl 2-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-8(11(12)14-3)9-5-4-6-10(7-9)13-2/h4-7H,1H2,2-3H3 |
InChI-Schlüssel |
ITSQNSJVBVOVKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


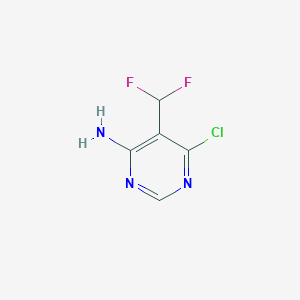

![2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
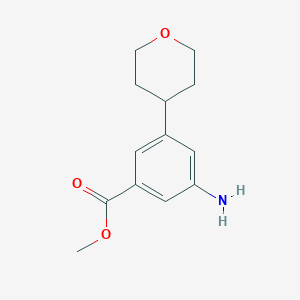



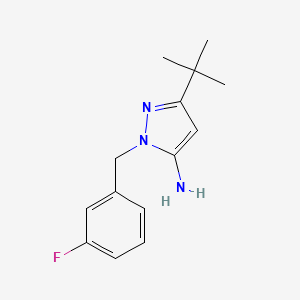
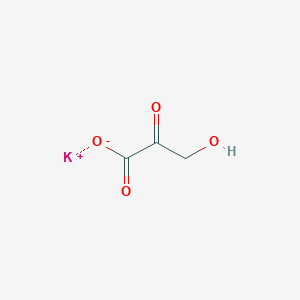
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)

